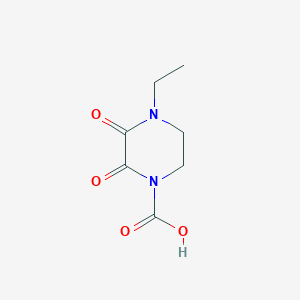

4-Ethyl-2,3-dioxopiperazine-1-carboxylic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2,3-dioxopiperazine-1-carboxylic acid involves the use of triphosgene as a reagent. Triphosgene reacts with D(-)-2-[(4-ethyl-2,3-dioxo-1-piperazineyl)-carbonylamino]-2-(4-hydroxyphenyl)acetic acid in methylene dichloride at 0-5°C in the presence of triethylamine. This method is advantageous due to its mild conditions and clean process.

Industrial Production Methods: In industrial settings, the compound is synthesized using di-(trichloromethyl) carbonate as a formyl chloridizing reagent, trimethyl chlorosilane as an activator and protectant, and triethylamine as an acid-binding agent and catalyst . The reaction is carried out with the addition of crystallizing agents such as n-hexane, petroleum ether, hexamethyl disiloxane, dipropyl ether, and cyclohexane to separate out the final product .

Análisis De Reacciones Químicas

Types of Reactions: 4-Ethyl-2,3-dioxopiperazine-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can participate in redox reactions, although specific details on these reactions are limited.

Substitution: It is commonly used in substitution reactions to form derivatives such as amino (thienyl)benzamide derivatives, which are used as histone deacetylase inhibitors with antitumor activity.

Common Reagents and Conditions:

Triphosgene: Used in the synthesis process under mild conditions.

Triethylamine: Acts as an acid-binding agent and catalyst.

Major Products Formed:

Cefbuperazone: A second-generation cephalosporin antibiotic.

Histone Deacetylase Inhibitors: Amino (thienyl)benzamide derivatives with antitumor activity.

Aplicaciones Científicas De Investigación

Synthesis Overview

Pharmaceutical Applications

EDPCA is primarily utilized in the pharmaceutical industry due to its ability to introduce the piperazine moiety into various drug candidates. This moiety enhances pharmacological properties such as solubility and bioavailability.

Key Pharmaceutical Applications

- Antibiotic Synthesis : EDPCA is a precursor in the synthesis of beta-lactam antibiotics like cefoperazone and piperacillin. These antibiotics are essential for treating a wide range of bacterial infections .

- Antiviral Agents : The compound can also be modified to develop antiviral drugs, leveraging its structural properties to enhance efficacy against viral pathogens .

- Antipsychotic Medications : The incorporation of EDPCA into antipsychotic agents has been explored, providing potential improvements in therapeutic profiles .

Agrochemical Applications

In addition to its pharmaceutical uses, EDPCA has applications in agrochemicals. It can be utilized to synthesize various herbicides and pesticides that benefit from the piperazine structure's stability and reactivity.

Key Agrochemical Applications

- Synthesis of herbicides that exhibit improved efficacy and reduced environmental impact.

- Development of insecticides that target specific pests while minimizing harm to beneficial organisms.

Case Study 1: Antibiotic Development

A study demonstrated the synthesis of EDPCA-derived compounds that showed promising antibacterial activity against resistant strains of bacteria. The derivatives were tested for their ability to inhibit bacterial growth and displayed enhanced potency compared to existing antibiotics .

Case Study 2: Antiviral Research

Research involving EDPCA derivatives indicated potential effectiveness against viral infections. The modifications allowed for better interaction with viral proteins, suggesting a pathway for developing new antiviral therapies .

Mecanismo De Acción

Comparación Con Compuestos Similares

4-Ethyl-2,3-dioxo-1-piperazinecarbonyl chloride: A closely related compound used in similar applications.

®-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetic acid: Another derivative with similar structural features.

Uniqueness: 4-Ethyl-2,3-dioxopiperazine-1-carboxylic acid is unique due to its specific role in the synthesis of piperazine penicillin and cefoperazone, making it a valuable intermediate in pharmaceutical manufacturing .

Actividad Biológica

4-Ethyl-2,3-dioxopiperazine-1-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its structural features that allow for various biological activities. This article explores the compound's biological activity, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound features a piperazine ring with ethyl and dioxo substituents. Its molecular formula is . The dioxo groups contribute to its reactivity and interaction with biological systems, making it a candidate for further pharmacological studies.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial properties. A study highlighted the compound's role in synthesizing beta-lactam antibiotics, such as cefoperazone, which is effective against various bacterial strains . The compound acts as an intermediate in the synthesis of these antibiotics by reacting with amino acids to form amide bonds, enhancing its potential therapeutic applications.

Analgesic and Anti-inflammatory Effects

Pharmacological tests have shown that certain derivatives of dioxopiperazine compounds possess analgesic and anti-inflammatory effects. For instance, related compounds were tested in models of carrageenan-induced edema, demonstrating moderate analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like Piroxicam and Meloxicam . This suggests that this compound may also exhibit similar biological activities.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Reaction with Amino Acids : The compound can be synthesized by reacting 4-Ethyl-2,3-dioxopiperazine with amino acids under controlled conditions to yield derivatives suitable for pharmaceutical applications.

- Carbonylation : Another method involves reacting the compound with carbonyl chloride or diphosgene to produce derivatives that are stable and reactive towards nucleophiles .

Case Study 1: Synthesis and Biological Evaluation

In a recent study, researchers synthesized this compound derivatives and evaluated their biological activities. The results indicated that specific modifications to the piperazine ring significantly enhanced antimicrobial activity against Gram-positive bacteria .

Case Study 2: Analgesic Activity Assessment

A comparative study involving the analgesic effects of 4-Ethyl-2,3-dioxopiperazine derivatives showed that certain compounds exhibited superior pain relief compared to traditional NSAIDs in animal models. This suggests potential for development into new analgesic agents .

Comparative Analysis of Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| N,N'-carbonyl-bis-(4-ethyl-2,3-dioxo) | Dioxo piperazine structure | Involved in antibiotic synthesis |

| 4-Methyl-2,3-dioxo-piperazine | Methyl substitution on the piperazine | Potentially different biological activity |

| 4-Ethylpiperazine | Piperazine without dioxo groups | Simpler structure; less reactivity |

Propiedades

IUPAC Name |

4-ethyl-2,3-dioxopiperazine-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4/c1-2-8-3-4-9(7(12)13)6(11)5(8)10/h2-4H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEMQZDXXLWKXEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.